Methanol--ethenylbenzene (2/1)

Resonant two-photon ionization spectroscopy Cluster spectroscopy π-hydrogen bonding

Methanol–ethenylbenzene (2/1), CAS 444843-36-1, is a binary molecular complex with the formula C₁₀H₁₆O₂, composed of one styrene (ethenylbenzene) molecule and two methanol molecules in a defined 2:1 stoichiometry. This compound belongs to the styrene–(methanol)ₙ cluster family (SMₙ) and serves as a model system for interrogating π-hydrogen bonding interactions between an aromatic-olefinic dual-site chromophore and protic solvent molecules in the gas phase.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 444843-36-1
Cat. No. B14240388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanol--ethenylbenzene (2/1)
CAS444843-36-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCO.CO.C=CC1=CC=CC=C1
InChIInChI=1S/C8H8.2CH4O/c1-2-8-6-4-3-5-7-8;2*1-2/h2-7H,1H2;2*2H,1H3
InChIKeyMFUQZJSQKNJAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanol–Ethenylbenzene (2/1) CAS 444843-36-1: Procurement-Relevant Chemical Identity and Cluster-Class Context


Methanol–ethenylbenzene (2/1), CAS 444843-36-1, is a binary molecular complex with the formula C₁₀H₁₆O₂, composed of one styrene (ethenylbenzene) molecule and two methanol molecules in a defined 2:1 stoichiometry [1]. This compound belongs to the styrene–(methanol)ₙ cluster family (SMₙ) and serves as a model system for interrogating π-hydrogen bonding interactions between an aromatic-olefinic dual-site chromophore and protic solvent molecules in the gas phase [2]. Unlike a simple physical mixture of styrene and methanol, the 2:1 complex possesses a discrete, quantifiable electronic structure arising from site-specific intermolecular interactions at the molecular level [3].

Why Methanol–Ethenylbenzene (2/1) Cannot Be Replaced by the 1:1 Complex or a Bulk Methanol–Styrene Mixture in Quantitatively Demanding Applications


Generic substitution—such as replacing the 2:1 complex with the 1:1 methanol–styrene adduct (CAS 444843-35-0) or a bulk methanol–styrene solution—fails because the 2:1 stoichiometry produces a discrete cluster with two structurally distinct isomers, each exhibiting a unique electronic spectral shift and interaction-energy signature that differs substantially from the 1:1 complex in both magnitude and photophysical behavior [1]. The addition of the second methanol molecule introduces cooperative hydrogen-bonding and dispersion effects that are non-additive; the interaction energy per methanol is not constant across the SMₙ series, and the spectral shift nearly doubles upon going from SM to SM₂, reflecting a fundamentally different intermolecular configuration [2]. Furthermore, the 2:1 cluster’s two isomers—one blue-shifted by 84 cm⁻¹ and one minimally shifted by 3.4 cm⁻¹—provide a dual-probe capability absent in the single-isomer 1:1 complex, making the 2:1 complex irreplaceable for research requiring isomeric specificity or quantitative benchmarking of π-hydrogen bonding and dispersive interactions on a styrene scaffold [3].

Quantitative Differentiation Evidence for Methanol–Ethenylbenzene (2/1) CAS 444843-36-1 Against Its Closest Analogs


S₀–S₁ Electronic Origin Blue Shift: SM₂ (2:1) vs. SM (1:1) Complex

The SM₂ (2:1) cluster exhibits a strong blue-shifted spectral origin at 83.8 cm⁻¹ (isomer SM₂-I) relative to the bare styrene 0⁰₀ transition, compared to 63.5 cm⁻¹ for the SM (1:1) complex under identical one-color R2PI conditions [1]. This 32% increase in the blue-shift magnitude upon addition of the second methanol molecule demonstrates non-additive cooperativity in the π-hydrogen bonding interaction with the styrene chromophore [2].

Resonant two-photon ionization spectroscopy Cluster spectroscopy π-hydrogen bonding

Styrene–Methanol Subcluster Interaction Energy (ΔE_S–M): SM₂ (2/1) vs. SM (1/1)

The styrene-to-methanol-subcluster interaction energy (ΔE_S–M) for the SM₂ cluster is −6.84 kcal/mol (isomer a) or −6.57 kcal/mol (isomer b), representing a 40% to 35% increase in magnitude over the SM (1:1) complex value of −4.88 kcal/mol [1]. This non-linear increase confirms that the second methanol molecule does not simply add an equivalent interaction increment but instead participates in cooperative stabilization involving both the phenyl ring and the ethylene side chain [2].

Intermolecular interaction energy Monte Carlo simulation Cluster thermodynamics

Dual-Isomer Architecture: SM₂ Exhibits Two Spectroscopically Resolved Isomers, Unlike Benzene–(Methanol)₂

R2PI spectroscopy resolves two distinct structural isomers for the SM₂ cluster—SM₂-I (blue shift 83.8 cm⁻¹, strong fragmentation) and SM₂-II (blue shift 3.4 cm⁻¹, low fragmentation)—whereas the analogous benzene–(methanol)₂ (BM₂) cluster exhibits only a single isomer [1]. The two SM₂ isomers are assigned to a π-hydrogen-bonded configuration (SM₂-I) involving the styrene phenyl ring and a dispersion-dominated configuration (SM₂-II) where methanol methyl groups interact with the ethylene side chain, with a binding energy difference of only 0.2 kcal/mol between the two computed structures [2].

Cluster isomerism π-hydrogen bonding vs. dispersion Site-specific solvation

Photoionization Fragmentation Ratio Differentiates SM₂ Isomers and Distinguishes 2:1 from 1:1 Complex

Upon one-color R2PI photoionization, the SM₂-I isomer fragments efficiently to the SM⁺ mass channel due to strain induced by the geometry change from a π-hydrogen-bonded neutral to an ion–dipole configuration, whereas the SM₂-II isomer shows markedly lower fragmentation, consistent with its dispersion-bound structure lacking a direct π-hydrogen bond [1]. The SM (1:1) complex exhibits an intermediate fragmentation pattern with 93% of the ion intensity appearing in the S⁺ channel [2], providing a quantitative fragmentation fingerprint that distinguishes the 2:1 complex from the 1:1 complex.

Cluster ion fragmentation Photoionization dynamics Hydrogen-bond disruption

Methanol Subcluster Stabilization Energy: M₂ Within SM₂ vs. Isolated Methanol Dimer

Within the SM₂ cluster, the methanol dimer subcluster (M₂) possesses an energy of −6.47 kcal/mol (isomer a) or −6.55 kcal/mol (isomer b), which is slightly higher (less stable) than the isolated methanol dimer energy of −6.88 kcal/mol [1]. This ~0.3–0.4 kcal/mol destabilization of the methanol dimer in the presence of styrene reflects the competition between methanol–methanol hydrogen bonding and styrene–methanol π-interactions, and contrasts with the SM (1:1) case where no methanol–methanol interaction exists (ΔE_M = 0) [2].

Cooperative hydrogen bonding Methanol cluster energetics Solvent subcluster perturbation

Cationic Polymerization Inhibition: Mechanistic Relevance of Methanol Clustering Around the Styrene Olefin Site in the 2:1 Complex

Trace concentrations of methanol ([MeOH] comparable to ~10⁻³ M range) are known to suppress cationic polymerization of styrene and enhance dimerization, an effect mechanistically linked to the preferential interaction of methanol with the styrene olefin group observed in SMₙ clusters [1]. The 2:1 complex is particularly informative because the SM₂-II isomer demonstrates that methanol can adopt a dispersion-bound configuration around the ethylene site, promoting intracluster proton-transfer reactions that generate protonated methanol clusters and terminate the propagating carbocation chain [2]. In contrast, the styrene–water 2:1 complex (SW₂) shows different cluster structures and spectral shifts, indicating that alcohol-specific hydrogen-bonding topology—not merely protic solvent presence—governs the inhibition efficiency [3].

Cationic polymerization inhibition Proton transfer Styrene dimerization

Procurement-Driven Application Scenarios for Methanol–Ethenylbenzene (2/1) CAS 444843-36-1 Based on Quantitative Differentiation Evidence


Spectroscopic Calibration Standard for Dual-Isomer Cluster Identification in Supersonic Jet R2PI Experiments

The SM₂ cluster’s two spectrally resolved isomers—SM₂-I at +83.8 cm⁻¹ and SM₂-II at +3.4 cm⁻¹ relative to the styrene 0⁰₀ transition—provide a built-in internal calibration reference for R2PI or REMPI (resonance-enhanced multiphoton ionization) spectrometers operating in the 34,700–35,000 cm⁻¹ range [1]. Researchers can use the well-characterized 80.4 cm⁻¹ spacing between the two isomer origins to validate wavelength calibration, mass-channel assignment, and fragmentation channel identification in a single molecular beam expansion, a capability not offered by the single-isomer benzene–(methanol)₂ (BM₂) complex [2].

Computational Chemistry Benchmark System for π-Hydrogen Bonding vs. Dispersion Interaction Energy Decomposition

With two isomers separated by only 0.2 kcal/mol in total binding energy but governed by fundamentally different interaction types—π-hydrogen bonding (SM₂-I) vs. dispersion (SM₂-II)—the 2:1 complex serves as a stringent benchmark for quantum chemical methods and force fields that must simultaneously reproduce both the near-degeneracy of the two minima and their distinct spectral shifts (83.8 vs. 3.4 cm⁻¹) [1]. The experimentally validated interaction energies (−6.84 and −6.57 kcal/mol for isomers a and b, respectively) provide quantitative targets for DFT, SAPT, or ab initio molecular dynamics validations [2].

Molecular-Level Model for Methanol Inhibition of Styrene Cationic Polymerization

The preferential interaction of methanol with the styrene olefin group, structurally characterized in the SM₂ cluster, and the observation of intracluster dissociative proton-transfer reactions that generate protonated methanol clusters [1], make the 2:1 complex directly relevant to industrial and academic laboratories investigating cationic polymerization control [2]. Unlike bulk-phase inhibitor screening, the gas-phase cluster model isolates the fundamental styrene–(methanol)₂ interaction from solvent and counterion effects, enabling structure–activity correlation for inhibitor design.

Cooperative Solvation Model for Methanol Cluster Growth on Aromatic-Olefinic Dual-Site Substrates

The non-additive increase in interaction energy from −4.88 kcal/mol (SM, 1:1) to −6.84 kcal/mol (SM₂, 2:1) and the perturbation of the methanol dimer energy within the cluster (ΔE_M = −6.47 kcal/mol vs. isolated M₂ at −6.88 kcal/mol) [1] make the 2:1 complex an essential reference point in the SMₙ series for studying the onset of cooperative hydrogen bonding on a dual-site π-system. Procurement of the 2:1 stoichiometry is specifically required when the objective is to isolate the point at which methanol–methanol interactions first compete with solute–solvent π-binding, a phenomenon that emerges only at n = 2 and cannot be captured with the 1:1 complex [2].

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